Pyrazolidine

Antibacterial MurB Inhibitor Peptidoglycan Biosynthesis

Pyrazolidine (CAS 504-70-1), also known as tetrahydropyrazole, is a saturated five-membered N-heterocyclic compound containing two adjacent nitrogen atoms. It is a liquid that is stable in air but is hygroscopic.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 504-70-1
Cat. No. B1218672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolidine
CAS504-70-1
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CNNC1
InChIInChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2
InChIKeyUSPWKWBDZOARPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolidine (CAS 504-70-1) for Pharmaceutical and Agrochemical R&D: Core Scaffold Overview


Pyrazolidine (CAS 504-70-1), also known as tetrahydropyrazole, is a saturated five-membered N-heterocyclic compound containing two adjacent nitrogen atoms [1]. It is a liquid that is stable in air but is hygroscopic [1]. As the fully reduced form of pyrazole, it serves as a fundamental building block in pharmaceutical, agrochemical, and materials science research [2]. Its derivatives, including 3,5-dioxopyrazolidines, have a long history of use as anti-inflammatory agents (e.g., phenylbutazone) [3].

Pyrazolidine (CAS 504-70-1): Why Simple Substitution with Pyrazoline or Pyrrolidine Scaffolds Fails


The saturated, fully reduced nature of the pyrazolidine ring differentiates it from partially reduced analogs like pyrazoline and unsaturated pyrazoles, leading to distinct stability, conformational behavior, and biological target engagement [1]. Furthermore, the presence of two adjacent nitrogen atoms introduces unique electronic properties and hydrogen-bonding capabilities not found in single-nitrogen heterocycles like pyrrolidine or imidazolidine, which contains two separated nitrogens [2]. These differences directly impact pharmacokinetic properties, synthetic accessibility via stereoselective methods, and the specific biological pathways modulated by derivatives, making generic substitution untenable without rigorous validation.

Pyrazolidine (CAS 504-70-1): Quantified Differentiation vs. Pyrazoline, Imidazolidine, and Pyrrolidine Scaffolds


Pyrazolidine Derivatives Exhibit Potent, Selective MurB Inhibition Not Observed with Pyrazolines

A series of pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones were synthesized and found to be potent inhibitors of Escherichia coli MurB, an essential enzyme in peptidoglycan biosynthesis [1]. This specific mechanism of action is not a typical feature of the more common pyrazoline derivatives, which often target other pathways. The 5-hydroxy-1H-pyrazol-3(2H)-one derivatives demonstrated low micromolar IC50 values against the isolated E. coli MurB enzyme and submicromolar MIC values against several Gram-positive pathogens [1]. Importantly, these compounds did not show activity against Candida albicans, a marker for eukaryotic toxicity, suggesting a selective antibacterial mechanism [1].

Antibacterial MurB Inhibitor Peptidoglycan Biosynthesis

Higher pKa of Pyrazolidine (9.70) Enables Distinct Salt Formation and Formulation Properties vs. Pyrrolidine (pKa ~11.3)

Pyrazolidine has a predicted pKa of 9.70 ± 0.20 [REFS-1, REFS-2]. This is significantly lower than the pKa of the structurally related, single-nitrogen heterocycle pyrrolidine, which has a typical pKa of approximately 11.3 [2]. This 1.6 log unit difference in basicity means pyrazolidine is less protonated at physiological pH, influencing its solubility, permeability, and ability to form stable salts. This pKa value is a critical parameter for selecting the appropriate counter-ion for salt formation during API development and for predicting the compound's behavior in different formulation environments.

Physicochemical Properties Formulation Drug Development

Pyrazolidine Scaffold Confers DPP-IV Inhibitory Activity in Low Micromolar Range, With Demonstrated In Vivo Efficacy

Pyrazolidine derivatives have been optimized as potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors, a key target for type 2 diabetes [REFS-1, REFS-2]. A specific pyrazolidine derivative (Compound 9i) exhibited an IC50 of 1.56 μM against DPP-IV and an oral ED50 of 80 mg/kg in an in vivo rat model [1]. Further optimization led to Compound 2, which showed similar in vitro potency but with improved pharmacokinetics, achieving an oral ED50 of 42 mg/kg in mice [2]. This in vivo activity is a key differentiator from many other heterocyclic DPP-IV inhibitor scaffolds that may show potent in vitro activity but fail in animal models due to poor bioavailability.

DPP-IV Inhibitor Type 2 Diabetes Metabolic Disease

Pyrazolidine Ring Adopts a Shallow Envelope Conformation, a Structural Feature Influencing Molecular Recognition

X-ray crystallographic analysis of a pyrazolidine derivative (C13H13N3O3) revealed that the saturated pyrazolidine ring adopts a 'shallow envelope' conformation [1]. The flap atom (a carbonyl carbon) deviates by 0.126 Å from the plane of the other four ring atoms, which have an r.m.s. deviation of only 0.011 Å [1]. This is in contrast to the planar structure of the aromatic pyrazole ring and the varied conformations of partially reduced pyrazolines. The specific conformational preference of the saturated ring, including the N-N bond, dictates the three-dimensional presentation of attached pharmacophores and is crucial for optimal interaction with biological targets like MurB or DPP-IV [1].

Structural Biology Conformational Analysis Crystallography

Pyrazolidine (CAS 504-70-1): Evidence-Backed Applications in Drug Discovery and Chemical Biology


Antibacterial Lead Discovery Targeting MurB and Peptidoglycan Synthesis

Given the demonstrated ability of pyrazolidine-3,5-dione derivatives to potently inhibit the MurB enzyme with low micromolar IC50 values and achieve submicromolar MICs against key Gram-positive pathogens, researchers should prioritize this scaffold for developing novel antibacterials [1]. The lack of activity against C. albicans suggests a favorable selectivity profile, a critical differentiator in antibiotic development [1].

Development of Next-Generation DPP-IV Inhibitors for Metabolic Disorders

For projects focused on type 2 diabetes, the pyrazolidine core represents a validated, alternative scaffold for DPP-IV inhibition. Studies confirm that pyrazolidine derivatives can achieve low micromolar in vitro potency (IC50 = 1.56 μM) and, crucially, demonstrate oral in vivo efficacy in animal models (ED50 = 42-80 mg/kg p.o.) [REFS-2, REFS-3]. This scaffold is a strategic choice for programs seeking to circumvent existing intellectual property around pyrrolidine-based inhibitors.

Structure-Based Drug Design (SBDD) Requiring a Non-Planar Heterocyclic Core

The unique 'shallow envelope' conformation of the pyrazolidine ring, as confirmed by X-ray crystallography, makes it an attractive building block for medicinal chemists aiming to introduce a specific three-dimensional shape into their molecules [4]. This non-planar feature can be exploited to optimize fit into chiral enzyme active sites or to modulate physicochemical properties like solubility and crystal packing, offering a distinct advantage over planar pyrazoles or more flexible pyrazolines [4].

Scaffold Hopping to Tune Physicochemical Properties (pKa and Lipophilicity)

The moderate basicity of pyrazolidine (pKa 9.70) provides a middle ground between more basic amines (e.g., pyrrolidine, pKa 11.3) and non-basic heterocycles [REFS-5, REFS-6]. This allows for fine-tuning of a molecule's overall charge state at physiological pH, which directly impacts solubility, permeability, and off-target binding. Medicinal chemists can use this core as a strategic 'scaffold hop' from pyrrolidine or piperidine to reduce basicity without completely sacrificing the ability to form hydrogen bonds or salt bridges [REFS-5, REFS-6].

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